molecular formula C21H22ClN3O4S2 B2825345 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 886956-14-5

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone

Cat. No.: B2825345
CAS No.: 886956-14-5
M. Wt: 479.99
InChI Key: VRLZYBZCIVLOKN-UHFFFAOYSA-N
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Description

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.

Result of Action

The inhibition of COX-1 and COX-2 enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone typically involves multiple steps

    Benzothiazole Core Formation: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Introduction: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzothiazole.

    Tosylation: Finally, the piperazine-substituted benzothiazole is reacted with tosyl chloride in the presence of a base, such as triethylamine, to introduce the tosyl group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced derivatives of the benzothiazole ring.

    Substitution: Substituted derivatives with different functional groups replacing the tosyl group.

Scientific Research Applications

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-14-3-5-15(6-4-14)31(27,28)13-18(26)24-9-11-25(12-10-24)21-23-19-17(29-2)8-7-16(22)20(19)30-21/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLZYBZCIVLOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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